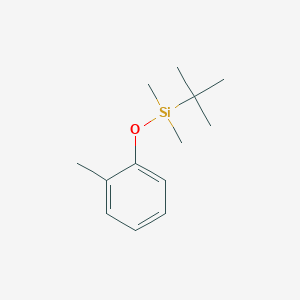

tert-Butyl-dimethyl-o-tolyloxy-silane

Katalognummer B8510672

Molekulargewicht: 222.40 g/mol

InChI-Schlüssel: KMGYVHNBKRHULS-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07595315B2

Procedure details

Add TBDMSCl (4.6 g, 30.5 mmol) to a solution of o-cresol (3 g, 28 mmol) and imidazole (2.08 g, 30.5 mmol) in 25 ml of dry DMF and stir at room temperature. After 7 h, pour the reaction into H2O and extract with hexane twice. Combine the organic layers, wash with H2O, dry over Na2SO4, filter and concentrate under reduced pressure to give a residue. Purify the residue by column chromatography on silica gel eluting with hexane to afford pure (1,1-dimethylethyl)dimethyl(2-methylphenoxy)silane as colourless oil. Add AIBN (330 mg, 1.98 mmol) to a solution of NBS (3.87 g, 21.76 mmol) and (1,1-dimethylethyl)dimethyl(2-methylphenoxy)silane (4.4 g, 19.78 mmol) in 100 ml of CCl4 and stir at reflux for 6 h. Concentrate the solvent under reduced pressure, add hexane and filter the solid. Wash the hexane with a saturated aqueous solution of NaHCO3 and H2O. Dry the organic phase over Na2SO4, filter and concentrate under reduced pressure to obtain [2-(bromomethyl)phenoxy](1,1-dimethylethyl)dimethylsilane as colourless oil.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([Si:5](Cl)([CH3:7])[CH3:6])([CH3:4])[CH3:3].[C:9]1([CH3:16])[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][CH:10]=1.N1C=CN=C1.O>CN(C=O)C>[CH3:1][C:2]([Si:5]([CH3:7])([CH3:6])[O:15][C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:16])([CH3:4])[CH3:3]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

pour

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with hexane twice

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify the residue by column chromatography on silica gel eluting with hexane

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)[Si](OC1=C(C=CC=C1)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |